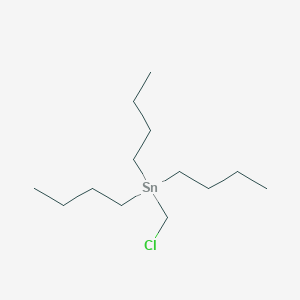

Tributyl(chloromethyl)stannane

Descripción general

Descripción

It has a molecular weight of 339.53 g/mol. This compound is known for its unique chemical structure and potential biological activity, making it a subject of interest in various fields of research.

Mecanismo De Acción

- Tributyltin acts as a radical reducing agent. When combined with azobisisobutyronitrile (AIBN) or exposed to light, it converts organic halides (and related groups) to the corresponding hydrocarbon via a radical chain mechanism involving the radical Bu₃Sn• .

Mode of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Stannane, tributyl(chloromethyl)-, is involved in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes. These reactions usually involve stannyl radicals in chain mechanisms. It has been recognized as an endocrine disrupting chemical (EDC) for several decades . Its primary endocrine mechanism of action (MeOA) involves interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Cellular Effects

Stannane, tributyl(chloromethyl)-, alters a range of reproductive, developmental, and metabolic pathways at the organism level . It is considered hazardous, toxic if swallowed, and harmful in contact with skin. It causes skin irritation and serious eye irritation.

Temporal Effects in Laboratory Settings

The effects of Stannane, tributyl(chloromethyl)-, over time in laboratory settings are not well-documented. It is known that TBT-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species .

Dosage Effects in Animal Models

The effects of Stannane, tributyl(chloromethyl)-, vary with different dosages in animal models are not well-documented. It is known that concentrations in the range of 1 ng/L for water exposure (10 ng/g for whole-body burden) have been shown to elicit endocrine-type responses, whereas mortality occurs at water concentrations ten times higher .

Transport and Distribution

The transport and distribution of Stannane, tributyl(chloromethyl)-, within cells and tissues are not well-documented. It is known that TBT’s occurrence and distribution in the marine environment have been extensively researched .

Subcellular Localization

The subcellular localization of Stannane, tributyl(chloromethyl)-, and any effects on its activity or function are not well-documented. It is known that TBT’s occurrence and distribution in the marine environment have been extensively researched .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tributyl(chloromethyl)stannane can be synthesized through a multi-step process. One common method involves the reaction of tributyltin hydride with paraformaldehyde in the presence of N,N-diisopropylamine and n-butyllithium in anhydrous tetrahydrofuran (THF). The reaction is carried out at low temperatures (0-5°C) and involves the addition of methanesulfonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar steps as those used in laboratory settings, with adjustments for scale and efficiency. The use of tributyltin hydride and formaldehyde derivatives is common in industrial processes .

Análisis De Reacciones Químicas

Types of Reactions: Tributyl(chloromethyl)stannane undergoes various types of reactions, including:

Reduction: It acts as a radical reducing agent, converting organic halides to hydrocarbons via a radical chain mechanism.

Substitution: It can participate in substitution reactions, particularly with halides and related molecules.

Hydrostannation: It is involved in the hydrostannation of alkenes and alkynes.

Common Reagents and Conditions:

Radical Reactions: Often combined with azobisisobutyronitrile (AIBN) or exposed to light to initiate radical reactions.

Hydrostannation: Typically involves the use of tributyltin hydride and suitable catalysts.

Major Products:

Hydrocarbons: Formed from the reduction of organic halides.

Alkylated Products: Resulting from substitution and hydrostannation reactions.

Aplicaciones Científicas De Investigación

Tributyl(chloromethyl)stannane has been extensively used in scientific research, particularly in organic synthesis. Its applications include:

Synthesis of Organic Compounds: Used in the preparation of allylic chlorides, alkenes, and alcohols.

Asymmetric Catalysis: Employed in the synthesis of chiral ligands for asymmetric catalysis.

Development of Pharmaceuticals and Agrochemicals: Potential use in the development of new drugs and agricultural chemicals.

Material Science: Investigated for the development of new materials with unique properties.

Comparación Con Compuestos Similares

Tributyltin Hydride: Similar in structure and function, used as a radical reducing agent.

Tributyl(iodomethyl)stannane: Another organotin compound with similar reactivity.

Tributyl(trimethylsilyl)stannane: Used in similar radical reactions.

Propiedades

IUPAC Name |

tributyl(chloromethyl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CH2Cl.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFYORAGWQMKLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B3393313.png)

![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B3393383.png)